D-(+)-Turanose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

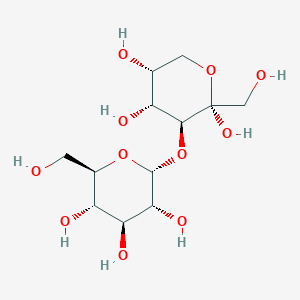

D-(+)-Turanose (CAS: 547-25-1) is a naturally occurring disaccharide and a C4 epimer of D-glucose . It is a sucrose isomer found in honey and functions as a non-metabolizable analog of sucrose in higher plants . Structurally, it consists of α-D-glucopyranosyl-(1→3)-β-D-fructofuranose . Key properties include:

- Melting Point: 177°C

- Specific Optical Rotation: +75.5° (c=4, H₂O)

- Biological Roles: Acts as a substrate for glycoprotein synthesis, regulates carbohydrate metabolism, and modulates enzymatic reactions involving transglucosidase .

Its applications span anti-inflammatory research, adipogenesis regulation (obesity studies), and microbial carbon source utilization .

Métodos De Preparación

La turanosa se puede producir por medios químicos y biológicos. Un método común implica el uso de amilo-sacarasa, una enzima que cataliza la síntesis de turanosa a partir de sacarosa . Las condiciones de reacción típicas implican una solución acuosa de sacarosa, que se trata con amilo-sacarasa para producir turanosa de alta pureza . Los métodos de producción industrial también utilizan procesos enzimáticos para garantizar la producción eficiente y escalable de turanosa .

Análisis De Reacciones Químicas

La turanosa sufre diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. En el tracto gastrointestinal, la turanosa es relativamente estable y no se hidroliza significativamente . en un ambiente intestinal delgado artificial, la turanosa se degrada aproximadamente un 18% cuando la sacarosa se hidroliza un 36% después de 4 horas . La turanosa también participa en reacciones de pardeamiento no enzimático y en la sorción dinámica de vapor . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos y temperaturas elevadas . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Physicochemical Properties

Turanose exhibits several physicochemical properties that enhance its utility as a sweetener:

| Property | Turanose | Sucrose | Isomaltulose | Erythritol | Tagatose |

|---|---|---|---|---|---|

| Solubility (g/100g) | 223.94 ± 0.28 | 222.93 ± 1.71 | 59.67 ± 0.67 | 62.29 ± 0.07 | 146.73 ± 1.99 |

| Hydrolysis in simulated digestion (%) | 18% (after 4h) | 36% (after 4h) | N/A | N/A | N/A |

| Taste | Mild | Sweet | Sweet | Sweet | Sweet |

This table illustrates that turanose has similar solubility to sucrose but demonstrates significantly lower hydrolysis during digestion, potentially making it a better option for maintaining stable sweetness in food products .

Health Benefits and Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of turanose, particularly in macrophage models:

- Cell Viability : Turanose treatment increased cell viability in Raw 264.7 macrophages.

- Nitric Oxide Production : Turanose significantly suppressed nitric oxide production induced by lipopolysaccharides (LPS) and glucose, demonstrating its potential to mitigate inflammation .

- Cytokine Regulation : Turanose treatment led to decreased mRNA levels of pro-inflammatory cytokines IL-1β and IL-18, suggesting its utility as a dietary supplement for preventing metabolic diseases .

Applications in Food Science

D-(+)-Turanose is being researched as a potential functional sweetener and bulking agent due to its favorable properties:

- Sweetness Replacement : It can replace sucrose without compromising taste or texture, making it suitable for low-calorie and diabetic-friendly products .

- Food Processing : Turanose's stability under various conditions makes it a candidate for use in baked goods, beverages, and dairy products .

Case Study 1: Anti-inflammatory Effects in Macrophages

A study investigated the effects of turanose on inflammatory responses in Raw 264.7 macrophages. Results indicated that turanose reduced nitric oxide production and inflammatory mediator expression significantly compared to glucose treatments, highlighting its potential therapeutic applications .

Case Study 2: Functional Sweetener Development

Research focused on the physicochemical properties of turanose compared to other sugars showed that it could serve as an effective sucrose substitute in food products while providing additional health benefits due to its low glycemic index and non-cariogenic nature .

Mecanismo De Acción

La turanosa ejerce sus efectos a través de su participación en la señalización de carbohidratos intracelular. Es adquirida por las plantas superiores a través de la acción de los transportadores de sacarosa y se puede utilizar como fuente de carbono por diversos organismos . Además de su papel en la transducción de señales, la turanosa también facilita la respiración celular y regula la inflamación . Los objetivos moleculares y las vías implicadas en estos procesos incluyen los transportadores de sacarosa y diversas vías de señalización relacionadas con el metabolismo de los carbohidratos .

Comparación Con Compuestos Similares

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Metabolic Pathways

- Acts as a sucrose transporter substrate in plant cells .

- Sucrose : Directly metabolized via invertase or sucrose synthase in plants.

- Isomaltose : Activates G-protein signaling in Arabidopsis similarly to D-glucose but with higher efficacy .

Stress Response

Under drought and UV-B stress, Turanose levels decrease significantly in plants, unlike D-trehalose, which accumulates as a stress protectant .

Comparative Efficacy in Model Systems

Table 2: Bioactivity in Arabidopsis thaliana

*AtRGS1-YFP endocytosis is a proxy for G-signaling activation .

Actividad Biológica

D-(+)-Turanose, a disaccharide composed of glucose and fructose, is a structural isomer of sucrose. It has garnered attention in recent years due to its potential biological activities, particularly its anti-inflammatory properties and its implications for metabolic health. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as a 3-O-α-D-glucosyl-D-fructose. The unique configuration of this sugar influences its interaction with biological systems, particularly in modulating metabolic and inflammatory pathways.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. A notable study conducted on Raw 264.7 macrophages revealed that turanose treatment significantly suppressed the production of nitric oxide (NO) and the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Key Findings:

- Nitric Oxide Production : Turanose reduced NO production by 30% to 42% in macrophages treated with lipopolysaccharide (LPS) and glucose .

- Cytokine Expression : The mRNA levels of interleukin (IL)-1β and IL-18 were decreased by up to 91% in turanose-treated groups compared to glucose controls .

The implications of these findings suggest that turanose could serve as a therapeutic functional sweetener with potential applications in managing inflammatory diseases.

Metabolic Implications

In addition to its anti-inflammatory properties, this compound has been investigated for its effects on metabolic health. Increased sugar consumption is linked to obesity-related disorders, prompting research into alternative sweeteners like turanose that may mitigate these risks.

Case Study: Metabolic Health

In a controlled study, turanose was shown to improve metabolic parameters in animal models. Mice administered turanose exhibited better glucose tolerance and lower body weight gain compared to those consuming standard sugars .

Toxicological Studies

To assess the safety profile of this compound, acute and subchronic toxicity studies were performed on ICR mice. Results indicated no significant adverse effects on liver or kidney function at doses up to 7 g/kg body weight over 13 weeks . This suggests that turanose is well-tolerated and may be safe for human consumption.

Summary of Research Findings

Q & A

Q. What analytical methods are validated for quantifying D-(+)-Turanose in complex matrices like honey, and what are their key performance parameters?

Basic

Ion chromatography (IC) coupled with pulsed amperometric detection is a validated method for quantifying this compound in honey. Key validation parameters include:

- Limit of Detection (LOD): 0.02 g/100 g

- Limit of Quantification (LOQ): 0.05 g/100 g

- Recovery Rate: 98.3%

- Relative Standard Deviation (RSD): 1.62% (quantitative), 0.089% (qualitative) .

This method is preferred for its simplicity, minimal sample preprocessing, and high sensitivity. Researchers should optimize column selection (e.g., CarboPac™ PA10) and eluent gradients to resolve Turanose from co-eluting sugars like sucrose or fructose.

Q. How does the natural occurrence of this compound in honey influence its role as a biomarker for authenticity testing?

Basic

this compound is a sucrose isomer naturally present in honey, with concentrations varying by floral source and processing. Its detection via IC can differentiate authentic honey from adulterated samples containing inverted sugars. Researchers should:

- Collect geographically diverse honey samples (e.g., 84 samples in one study) to establish baseline Turanose levels.

- Correlate Turanose content with other markers (e.g., diastase activity, HMF) to improve authenticity models .

Q. What structural features of this compound contribute to its metabolic stability in mammalian systems?

Advanced

The α-1,3 glycosidic linkage in this compound confers resistance to hydrolysis by intestinal disaccharidases, enabling its persistence in the gut lumen. To study this:

- Use in vitro models with Caco-2 cells or murine intestinal extracts to measure hydrolysis rates.

- Compare with control substrates (e.g., sucrose, maltose) and analyze residual Turanose via HPLC .

Q. What experimental models are suitable for investigating this compound's anti-inflammatory effects via RAGE/NF-κB pathways?

Advanced

- Cell Culture: Use human macrophage lines (e.g., THP-1) treated with Turanose and stimulated with LPS. Measure NF-κB activation via luciferase reporter assays or p65 nuclear translocation.

- Knockdown Studies: Employ siRNA targeting RAGE to confirm pathway specificity.

- Animal Models: Administer Turanose in high-fat-diet-induced obese mice and quantify pro-inflammatory cytokines (IL-6, TNF-α) in serum .

Q. How can contradictory findings on this compound's adipogenesis regulation be resolved methodologically?

Advanced

Discrepancies may arise from differences in dose, exposure duration, or cell type. To address this:

- Conduct dose-response studies (0.1–10 mM) in 3T3-L1 adipocytes, monitoring lipid accumulation via Oil Red O staining.

- Compare results across multiple cell lines (e.g., primary adipocytes vs. immortalized lines).

- Use transcriptomics to identify differentially expressed genes (e.g., PPARγ, C/EBPα) .

Q. What microbial fermentation profiles are associated with this compound, and how can they be studied in gut microbiota?

Advanced

Anaerostipes caccae Y-2T ferments Turanose to lactate and butyrate. Experimental approaches include:

- In Vitro Fermentation: Use fecal inocula in anaerobic chambers with Turanose as the sole carbon source. Monitor metabolites via GC-MS.

- Metagenomics: Analyze microbial community shifts using 16S rRNA sequencing in Turanose-fed vs. control groups .

Q. How can researchers design dose-response meta-analyses for this compound's metabolic effects across heterogeneous studies?

Advanced

- Eligibility Criteria: Include studies reporting Turanose dosage, exposure time, and measurable outcomes (e.g., glucose tolerance, lipid profiles).

- Statistical Models: Use random-effects models to account for variability in study designs (e.g., in vitro vs. in vivo).

- Sensitivity Analysis: Exclude outliers and assess publication bias via funnel plots .

Q. What are the challenges in standardizing this compound purity for pharmacological studies, and how can they be mitigated?

Advanced

- Purity Verification: Use HPLC with evaporative light scattering detection (ELSD) to ensure ≥95% purity (CAS 547-25-1).

- Storage: Maintain aliquots at -20°C to prevent degradation.

- Batch Variability: Source from certified suppliers (e.g., TargetMol) and document lot numbers .

Q. How does this compound's stereochemistry influence its interaction with carbohydrate-binding proteins?

Advanced

- Molecular Docking: Simulate Turanose's binding to lectins (e.g., concanavalin A) using software like AutoDock Vina.

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) with immobilized proteins.

- Compare with enantiomers (e.g., D-(-)-Turanose) to assess stereospecificity .

Q. What ethical considerations apply when designing animal studies on this compound's chronic disease applications?

Advanced

- Justification: Demonstrate Turanose's novelty in addressing unmet needs (e.g., obesity-related inflammation).

- Dose Optimization: Use pilot studies to minimize unnecessary high doses.

- Transparency: Report adverse events (e.g., gastrointestinal distress) and adhere to ARRIVE guidelines for animal research .

Propiedades

Número CAS |

547-25-1 |

|---|---|

Fórmula molecular |

C12H22O11 |

Peso molecular |

342.30 g/mol |

Nombre IUPAC |

1,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2 |

Clave InChI |

RULSWEULPANCDV-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O |

melting_point |

168 °C |

Key on ui other cas no. |

547-25-1 |

Descripción física |

Solid |

Solubilidad |

1000 mg/mL at 25 °C |

Sinónimos |

3-O-alpha-D-glucopyranosyl-D-fructose turanose turanose, d- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.